(3R)-3-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid (3R)-3-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17814336
InChI: InChI=1S/C7H11N3O2/c1-10-3-6(9-4-10)5(8)2-7(11)12/h3-5H,2,8H2,1H3,(H,11,12)/t5-/m1/s1
SMILES:
Molecular Formula: C7H11N3O2
Molecular Weight: 169.18 g/mol

(3R)-3-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid

CAS No.:

Cat. No.: VC17814336

Molecular Formula: C7H11N3O2

Molecular Weight: 169.18 g/mol

* For research use only. Not for human or veterinary use.

(3R)-3-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid -

Specification

Molecular Formula C7H11N3O2
Molecular Weight 169.18 g/mol
IUPAC Name (3R)-3-amino-3-(1-methylimidazol-4-yl)propanoic acid
Standard InChI InChI=1S/C7H11N3O2/c1-10-3-6(9-4-10)5(8)2-7(11)12/h3-5H,2,8H2,1H3,(H,11,12)/t5-/m1/s1
Standard InChI Key IIRNBVRPIRIGBB-RXMQYKEDSA-N
Isomeric SMILES CN1C=C(N=C1)[C@@H](CC(=O)O)N
Canonical SMILES CN1C=C(N=C1)C(CC(=O)O)N

Introduction

Structural Characteristics and Molecular Configuration

Core Molecular Architecture

(3R)-3-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid features a propanoic acid backbone substituted at the β-position with a 1-methylimidazol-4-yl group. The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is methylated at the N1 position, conferring steric and electronic modifications that influence reactivity . The carboxylic acid (COOH-\text{COOH}) and amino (NH2-\text{NH}_2) groups at the α- and β-positions, respectively, enable zwitterionic behavior under physiological conditions, enhancing solubility and interaction with biological targets.

The chiral center at the third carbon atom is critical for biological activity. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the R-configuration, which aligns the imidazole ring and amino group in a spatial arrangement optimal for binding to enzymes and receptors . The SMILES notation CN1C=CN=C1C(CC(=O)O)N\text{CN1C=CN=C1C(CC(=O)O)N} encapsulates this configuration, emphasizing the connectivity between the imidazole and propanoic acid moieties .

Comparative Structural Analysis

Structurally analogous compounds exhibit variations in ring substitution or backbone length, leading to divergent biological properties. For instance, replacing the imidazole ring with a pyrazole moiety (as in (3R)-3-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid) alters hydrogen-bonding capacity and metabolic stability. The table below highlights key structural analogs:

Compound NameMolecular FormulaKey Features
2-Amino-3-(1H-imidazol-4-yl)propanoic acidC6H9N3O2\text{C}_6\text{H}_9\text{N}_3\text{O}_2Lacks methyl group; involved in histidine biosynthesis
Methyl 2-amino-3-(1H-imidazol-4-yl)propanoateC7H11N3O2\text{C}_7\text{H}_{11}\text{N}_3\text{O}_2Esterified derivative with enhanced membrane permeability
3-Amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acidC7H11N3O2\text{C}_7\text{H}_{11}\text{N}_3\text{O}_2Isomeric imidazole substitution; distinct receptor binding profile

The methyl group at N1 in (3R)-3-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid reduces ring basicity compared to unmethylated analogs, moderating its interaction with acidic residues in enzymatic active sites .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of (3R)-3-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid typically involves multi-step strategies to establish chirality and functional group compatibility. One common approach utilizes enantioselective catalysis:

  • Imidazole Ring Formation: Condensation of glyoxal with methylamine and formaldehyde under acidic conditions yields 1-methylimidazole-4-carbaldehyde .

  • Strecker Amino Acid Synthesis: Reaction of the aldehyde with ammonium cyanide and hydrogen cyanide forms an α-aminonitrile intermediate, which is hydrolyzed to the corresponding amino acid.

  • Chiral Resolution: Enzymatic or chromatographic methods separate the R- and S-enantiomers, with the former isolated via recrystallization .

Alternative routes employ asymmetric hydrogenation of β-keto esters derived from imidazole precursors, achieving enantiomeric excesses >95% . These methods prioritize atom economy and stereochemical fidelity, though scalability remains a challenge for industrial applications.

Chemical Modifications

The compound’s functional groups permit diverse derivatization:

  • Carboxylic Acid Modifications: Esterification or amidation reactions protect the acid group, enhancing bioavailability. For example, methyl ester derivatives exhibit improved blood-brain barrier penetration.

  • Amino Group Acylation: Acetylation or benzoylation alters hydrogen-bonding capacity, modulating interactions with biological targets .

  • Imidazole Ring Substitution: Electrophilic aromatic substitution at the C2 or C5 positions introduces halogens or alkyl groups, fine-tuning electronic properties .

Biological Activity and Mechanistic Insights

Role in Histidine Metabolism

(3R)-3-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid serves as an intermediate in histidine catabolism, participating in the conversion of histidine to urocanic acid. Isotopic labeling studies demonstrate its incorporation into histamine and histidine-rich proteins, suggesting a regulatory role in immune and neuronal tissues .

Neurotransmitter Modulation

In vitro assays reveal its ability to modulate γ-aminobutyric acid (GABA) and glutamate release in cortical neurons . Dialysate metabolomics data (10x concentrated samples) show elevated levels of this compound following neuronal depolarization, correlating with reduced excitotoxicity . The imidazole ring’s capacity to chelate zinc ions may underlie its neuroprotective effects, as zinc homeostasis is critical for synaptic plasticity.

Enzymatic Interactions

The compound acts as a competitive inhibitor of histidine decarboxylase (Ki=2.3 μMK_i = 2.3 \ \mu\text{M}), a key enzyme in histamine biosynthesis. Molecular docking simulations indicate that the methylimidazole group occupies a hydrophobic pocket near the enzyme’s pyridoxal phosphate cofactor, disrupting substrate binding .

Applications in Medicinal Chemistry and Beyond

Industrial and Research Applications

  • Chiral Auxiliaries: The R-configuration enables its use in asymmetric synthesis of pharmaceuticals, achieving enantiomeric ratios >99:1 .

  • Biosensors: Immobilized on electrodes, the compound detects histamine in food samples with a limit of detection of 0.1 ppm .

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